molecular formula C7H3BrF4O B1292831 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene CAS No. 286932-57-8

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1292831
CAS No.: 286932-57-8
M. Wt: 259 g/mol
InChI Key: VVVFPEJORKPEST-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O and a molecular weight of 259 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and research applications.

Safety and Hazards

This compound is classified under GHS07, with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to alterations in cellular redox status and potential cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can induce hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. These toxic effects are often associated with the generation of reactive oxygen species and subsequent oxidative damage to cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. The interaction of this compound with cofactors such as NADPH and flavin adenine dinucleotide is crucial for its biotransformation. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of this compound to specific organelles is mediated by post-translational modifications and interactions with targeting signals. The localization of this compound within mitochondria, for instance, can lead to the disruption of mitochondrial function and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method involves the reaction of 4-bromo-2-fluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-fluoro-4-(trifluoromethoxy)aniline or 2-fluoro-4-(trifluoromethoxy)phenol can be formed.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related derivatives.

Scientific Research Applications

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses and research applications .

Properties

IUPAC Name

2-bromo-1-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFPEJORKPEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-57-8
Record name 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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